
2-(((4-Acetamidobenzylidene)hydrazono)methyl)quinoxaline 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide is a complex organic compound with a molecular formula of C18H15N5O3 This compound is notable for its unique structure, which includes a quinoxaline moiety and a hydrazone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide typically involves the condensation of 1,4-dioxido-2-quinoxalinecarboxaldehyde with 4-acetamidobenzohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydrazone linkage can form reactive intermediates that interact with cellular proteins, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbadox: A compound with a similar quinoxaline structure, used as an antimicrobial agent.
Quinoxaline N-oxides: A class of compounds with similar structural features and biological activities.
Uniqueness
N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide is unique due to its specific combination of a quinoxaline moiety and a hydrazone linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H15N5O3 |
|---|---|
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
N-[4-[(E)-[(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C18H15N5O3/c1-13(24)21-15-8-6-14(7-9-15)10-19-20-11-16-12-22(25)17-4-2-3-5-18(17)23(16)26/h2-12H,1H3,(H,21,24)/b19-10+,20-11+ |
InChI-Schlüssel |
XQYDCJBRCCFKJY-ROUMAOROSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/N=C/C2=[N+](C3=CC=CC=C3[N+](=C2)[O-])[O-] |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C=NN=CC2=[N+](C3=CC=CC=C3[N+](=C2)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


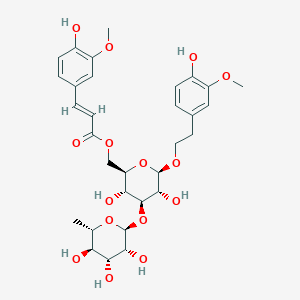
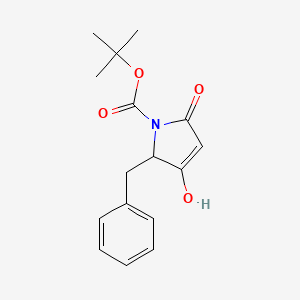
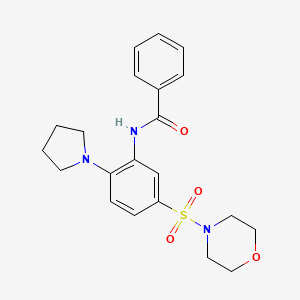
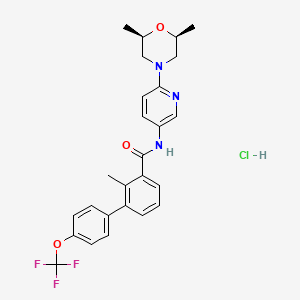

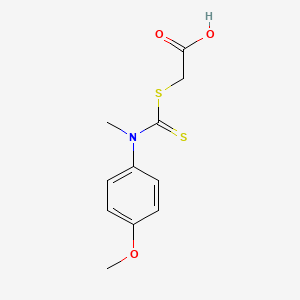


![4-[(Chloromethyl)sulfonyl]phenylamine](/img/structure/B11937060.png)
![8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B11937064.png)

![Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane](/img/structure/B11937076.png)
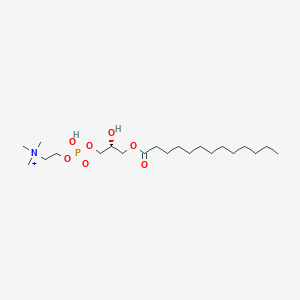
![(2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide;hydrochloride](/img/structure/B11937096.png)
